N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide
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Overview
Description
The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves various steps with acceptable reaction procedures and quantitative yields . The compounds are usually characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by X-ray diffraction . The compounds are usually characterized by 1H NMR, 13C NMR, IR, HRMS, and ESI–MS spectra .Chemical Reactions Analysis
Similar compounds have been synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Scientific Research Applications
Antitumor Potential
Research has shown that derivatives of thieno[3,4-c]pyrazol, similar in structure to N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide, have significant antitumor activities. Synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety have demonstrated promising activities against hepatocellular carcinoma (HepG2) cell lines, with certain compounds exhibiting low micromolar IC50 values, indicating potent anti-tumor agents (Gomha, Edrees, & Altalbawy, 2016). Additionally, novel pyrazoline-based compounds have been evaluated for their anticancer activities, including a detailed study on their efficacy against lung cancer, showcasing the potential of fluorinated compounds in inducing growth inhibition followed by apoptosis in HepG2 cells (Sunil et al., 2010).
Antimicrobial Activity
Derivatives similar to the specified compound have also been synthesized and evaluated for their in vitro antimicrobial activity, displaying potent inhibitory action against a range of Gram-positive and Gram-negative bacteria, as well as strains of fungi. This includes the synthesis of novel fluorine-containing pyrazole-based thiazole derivatives which were found to be effective against various bacterial and fungal species (Desai et al., 2012).
Sensor Applications
Furthermore, pyrazoline derivatives have been utilized in the development of fluorometric "Turn-off" sensors for metal ions, particularly mercury (Hg2+). These sensors demonstrate high selectivity and sensitivity, offering potential applications in environmental monitoring and the detection of toxic metals in water sources (Bozkurt & Gul, 2018).
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been found to interact with various targets such as cholinesterase (ache and bche) and cannabinoid receptors (cbs) cb1 and cb2 .
Mode of Action
Additionally, compounds with a similar structure have been found to inhibit the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), leading to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors (CBs) CB1 and CB2 .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known for their diverse pharmacological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it is plausible that N’-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-propylethanediamide may interact with a variety of enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Based on the known effects of similar compounds, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N'-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O4S/c1-2-7-18-15(22)16(23)19-14-12-8-26(24,25)9-13(12)20-21(14)11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,22)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZCWVQGHUBBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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